molecular formula C6H11IO B1447476 3-(2-Iodoethyl)oxolane CAS No. 1262412-04-3

3-(2-Iodoethyl)oxolane

Cat. No. B1447476
M. Wt: 226.06 g/mol
InChI Key: XNWBAKALMXNYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Commercially available 2-deoxy-D-ribose serves as the starting material for synthesizing (2R,3S)-2-(hydroxymethyl)oxolan-3-ol . The synthesis involves reduction and dehydration/cyclization in an acidic aqueous solution .

Scientific Research Applications

Chemical Structure and Synthesis

  • 3-(2-Iodoethyl)oxolane and related compounds can be synthesized through various methods, including rearrangement reactions. For instance, oxiraneethoxytributyltins prepared from oxiraneethanols can rearrange to form 2-oxetanemethanols or 3-oxolanols under certain conditions, as demonstrated in research by Bats, Moulines, Picard, and Leclercq (1976) (Bats et al., 1976). The rearrangement method can be a convenient route to functional oxetanes, highlighting the chemical versatility of these compounds.

Intramolecular Cyclization

  • 3-(2-Iodoethyl)oxolane derivatives may undergo intramolecular cyclization reactions. Murai, Ono, and Masamune (1977) studied the treatment of 1-(2,3-Epoxypropyl)-1-cyclohexanol and its analogues with base, yielding oxetanes and oxolanes under different conditions (MuraiAkio et al., 1977). This indicates the potential of 3-(2-Iodoethyl)oxolane in synthetic chemistry for creating complex cyclic structures.

Total Synthesis and Stereoselectivity

  • The compound and its analogues have been used in total synthesis and stereoselective reactions. Fujita, Mori, Shimogaki, and Sugimura (2013) described the total synthesis of hydroxymonocerins, employing a chiral hypervalent iodine species for stereoselective oxylactonization, which involves the formation of oxolane-fused frameworks (Fujita et al., 2013).

Ring Expansion Studies

  • Studies on ring-expansion reactions of oxiranes, including those related to 3-(2-Iodoethyl)oxolane, have been conducted. Butova, Barabash, Petrova, Kleiner, Schreiner, and Fokin (2010) explored consecutive ring-expansion reactions of oxiranes, demonstrating the potential for creating optically active cyclic ethers (Butova et al., 2010).

properties

IUPAC Name

3-(2-iodoethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO/c7-3-1-6-2-4-8-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWBAKALMXNYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Iodoethyl)oxolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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